molecular formula C17H25ClN2O2 B3985676 N-(3-chloro-4-methylphenyl)-N'-(2-ethylhexyl)ethanediamide

N-(3-chloro-4-methylphenyl)-N'-(2-ethylhexyl)ethanediamide

Cat. No. B3985676
M. Wt: 324.8 g/mol
InChI Key: XRILPSYFPJRDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-(2-ethylhexyl)ethanediamide, commonly known as CMN-40, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the family of amides, and it has shown potential applications in various fields, including agriculture, medicine, and industry.

Mechanism of Action

The mechanism of action of CMN-40 depends on its application. In agriculture, CMN-40 inhibits the activity of acetolactate synthase, which leads to the accumulation of toxic intermediates and the death of the plant. In medicine, CMN-40 induces apoptosis in cancer cells by activating the caspase pathway. CMN-40 binds to the active site of caspases, which triggers a cascade of events that ultimately leads to cell death. In industry, CMN-40 acts as a surfactant by reducing the surface tension between two immiscible phases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMN-40 depend on its application. In agriculture, CMN-40 inhibits the biosynthesis of branched-chain amino acids, which are essential for the growth and development of plants. In medicine, CMN-40 induces apoptosis in cancer cells, which leads to the death of the tumor. In industry, CMN-40 reduces the surface tension between two immiscible phases, which leads to the formation of stable emulsions and dispersions.

Advantages and Limitations for Lab Experiments

The advantages of using CMN-40 in lab experiments include its high purity, stability, and ease of handling. CMN-40 is a well-characterized compound that has been extensively studied, which makes it a reliable tool for scientific research. The limitations of using CMN-40 in lab experiments include its toxicity and potential environmental impact. CMN-40 is a hazardous chemical that requires careful handling and disposal.

Future Directions

There are several future directions for the study of CMN-40. In agriculture, researchers can explore the potential of CMN-40 as a selective herbicide that targets specific weed species. In medicine, researchers can investigate the use of CMN-40 in combination with other anticancer agents to enhance its efficacy. In industry, researchers can develop new applications for CMN-40 as a surfactant in the production of advanced materials. Overall, the study of CMN-40 has the potential to lead to new discoveries and innovations in various fields of scientific research.

Scientific Research Applications

CMN-40 has shown potential applications in various fields of scientific research. In agriculture, it has been used as a herbicide to control the growth of weeds. CMN-40 inhibits the activity of the enzyme acetolactate synthase, which is responsible for the biosynthesis of branched-chain amino acids in plants. In medicine, CMN-40 has been studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In industry, CMN-40 has been used as a surfactant in the production of emulsions and dispersions.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-ethylhexyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-4-6-7-13(5-2)11-19-16(21)17(22)20-14-9-8-12(3)15(18)10-14/h8-10,13H,4-7,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILPSYFPJRDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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